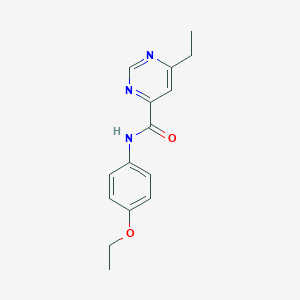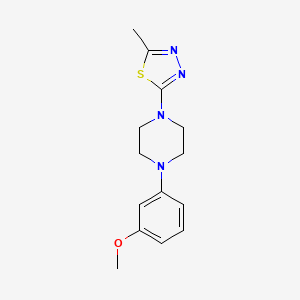![molecular formula C20H21N3O2S B12236162 2-Benzyl-5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12236162.png)
2-Benzyl-5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound featuring a unique structure that combines a benzyl group, a cyclopropyl-thiazole moiety, and an octahydropyrrolo[3,4-c]pyrrole-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
The next step involves the formation of the octahydropyrrolo[3,4-c]pyrrole-1,3-dione core, which can be synthesized through a series of cyclization reactions. The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the intermediate compound in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiazole moieties, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a Lewis acid catalyst for electrophilic substitution; sodium hydride for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Benzyl-5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-5-[(2-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- 2-Benzyl-5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Uniqueness
The unique combination of the benzyl group, cyclopropyl-thiazole moiety, and octahydropyrrolo[3,4-c]pyrrole-1,3-dione core distinguishes this compound from its analogs. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
5-benzyl-2-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C20H21N3O2S/c24-19-16-10-22(9-15-12-26-18(21-15)14-6-7-14)11-17(16)20(25)23(19)8-13-4-2-1-3-5-13/h1-5,12,14,16-17H,6-11H2 |
InChI Key |
BWXKEIAGWBLBIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}azepane](/img/structure/B12236079.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine](/img/structure/B12236080.png)
![N-ethyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12236082.png)
![2-Methoxy-4-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12236090.png)
![2-[5-(2-Methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12236095.png)


![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12236131.png)
![6-methoxy-N-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B12236139.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12236147.png)
![2-[(4-fluorophenyl)sulfanyl]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B12236151.png)
![3-(2-bromophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12236155.png)
![2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B12236157.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12236159.png)
